Methyl 6,7-dihydroxyisoquinoline-3-carboxylate
CAS No.: 88932-18-7
Cat. No.: VC15952159
Molecular Formula: C11H9NO4
Molecular Weight: 219.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88932-18-7 |
|---|---|
| Molecular Formula | C11H9NO4 |
| Molecular Weight | 219.19 g/mol |
| IUPAC Name | methyl 6,7-dihydroxyisoquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C11H9NO4/c1-16-11(15)8-2-6-3-9(13)10(14)4-7(6)5-12-8/h2-5,13-14H,1H3 |
| Standard InChI Key | ZTWHYXMEDZTKGF-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC2=CC(=C(C=C2C=N1)O)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of methyl 6,7-dihydroxyisoquinoline-3-carboxylate is C₁₁H₉NO₄, with a molecular weight of 219.19 g/mol. Its IUPAC name, methyl 6,7-dihydroxyisoquinoline-3-carboxylate, reflects the bicyclic isoquinoline core substituted with hydroxyl and methoxycarbonyl groups. The compound’s planar aromatic structure facilitates π-π stacking interactions, while the hydroxyl groups enhance solubility in polar solvents and participation in hydrogen bonding .
Key Structural Features:
-
Isoquinoline Core: A fused benzene-pyridine ring system.
-
Hydroxyl Groups: Electron-donating substituents at positions 6 and 7, influencing redox reactivity.
-
Ester Group: A methoxycarbonyl group at position 3, offering sites for hydrolysis or nucleophilic substitution.
Compared to its tetrahydroisoquinoline analog (CAS 611239-26-0), which features a saturated six-membered ring, the fully aromatic system of methyl 6,7-dihydroxyisoquinoline-3-carboxylate confers greater rigidity and conjugation, potentially enhancing interactions with biological targets .
Synthetic Routes and Reactivity
While explicit synthetic protocols for this compound are scarce, analogous isoquinoline derivatives are typically synthesized via:
Pomeranz-Fritsch Reaction
A classical method for constructing isoquinoline scaffolds involves cyclization of β-arylethylamides under acidic conditions. For methyl 6,7-dihydroxyisoquinoline-3-carboxylate, a precursor such as 3-carboxy-6,7-dihydroxyisoquinoline could undergo esterification with methanol and a catalytic acid .
Functional Group Modifications
-
Ester Hydrolysis: The methoxycarbonyl group may be hydrolyzed to a carboxylic acid under basic conditions, enabling further derivatization.
-
Oxidation/Reduction: The hydroxyl groups could be oxidized to quinones or protected via acetylation to direct reactivity at other positions .
Hypothesized Biological Activities
Based on structurally related compounds, methyl 6,7-dihydroxyisoquinoline-3-carboxylate may exhibit the following activities:
Antimicrobial Properties
Isoquinoline derivatives often disrupt microbial cell membranes or inhibit essential enzymes. For example, methyl 7-chloroquinoline-3-carboxylate (CAS 379699-99-7) shows activity against Staphylococcus aureus, suggesting that substitution patterns critically influence efficacy .
Anticancer Mechanisms
The planar aromatic system may intercalate DNA or inhibit topoisomerases, while the ester group could enhance membrane permeability. Compared to cisplatin, isoquinoline derivatives frequently exhibit lower IC₅₀ values in cancer cell lines, though direct data for this compound remains unpublished .
Comparative Analysis of Isoquinoline Derivatives
| Compound | CAS Number | Key Features | Reported Activities |
|---|---|---|---|
| Methyl 6,7-dihydroxyisoquinoline-3-carboxylate | 88932-18-7 | Aromatic, hydroxyl, ester | Hypothesized antioxidant, anticancer |
| Methyl (3S)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | 611239-26-0 | Saturated ring, stereocenter | Neuroprotective, enzyme inhibition |
| Methyl 7-chloroquinoline-3-carboxylate | 379699-99-7 | Chlorine substituent | Antimicrobial, antitumor |
Structural variations significantly alter bioactivity. For instance, saturation of the isoquinoline ring (as in 611239-26-0) reduces planarity, potentially limiting DNA intercalation but improving solubility .
Challenges and Future Directions
-
Synthetic Accessibility: Developing efficient, scalable routes remains critical for further study.
-
Biological Profiling: In vitro and in vivo assays are needed to validate hypothesized activities.
-
Structure-Activity Relationships: Systematic modifications could identify key functional groups driving bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume